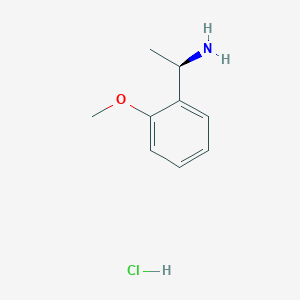

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNCZHNEDRTEP-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662530 | |

| Record name | (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704892-60-4 | |

| Record name | (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Methoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the asymmetric reduction of 2-methoxyacetophenone using a chiral catalyst to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-1-(2-Methoxyphenyl)ethanamine hydrochloride may involve large-scale catalytic hydrogenation processes. The use of chiral ligands and catalysts ensures the selective production of the ®-enantiomer.

Types of Reactions:

Oxidation: ®-1-(2-Methoxyphenyl)ethanamine hydrochloride can undergo oxidation reactions to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

®-1-(2-Methoxyphenyl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and as a precursor to biologically active compounds.

Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanamine Derivatives

Compounds with substitutions on the phenyl ring or modifications to the ethylamine backbone are compared below:

Key Observations:

- Electron-Donating vs. In contrast, halogen (Cl, F) or nitro (NO₂) substituents reduce electron density, altering reactivity and interaction profiles .

- Stereochemistry : The (R)-configuration of the target compound distinguishes it from its (S)-enantiomer, which may exhibit divergent biological activity due to chiral recognition in biological systems .

- Positional Isomerism : Halogen substituents in different positions (e.g., 2-F vs. 5-Cl) influence steric and electronic effects, as seen in and .

Complex Derivatives and Analogues

Key Observations:

- Complexity and Bioactivity : Compounds like 25C-NBOMe HCl and diphenhydramine HCl demonstrate how expanded aromatic systems or additional functional groups (e.g., diphenylmethoxy) lead to distinct pharmacological applications (e.g., psychedelic research, antihistamines) .

- Fluorination : The trifluoromethyl groups in enhance lipophilicity and resistance to enzymatic degradation, which contrasts with the target compound’s simpler structure .

Biological Activity

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride, a chiral amine, has garnered attention in both organic chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 187.66 g/mol

- CAS Number : 704892-60-5

This compound's chiral nature allows it to interact with biological systems in unique ways, influencing various physiological processes.

Biological Activity

This compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its interactions with various receptors and enzymes suggest potential therapeutic applications.

- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation, cognition, and motor function.

- Enzyme Interaction : It has been shown to interact with enzymes involved in neurotransmitter metabolism, potentially affecting levels of key neurotransmitters like serotonin and dopamine.

Research Findings

Recent studies have explored the compound's effects on various biological targets:

Study on Neurotransmitter Interaction

A study conducted on the effects of this compound on rat models indicated that administration led to altered levels of serotonin and dopamine, suggesting its role as a potential antidepressant .

Antimicrobial Potential

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride | 704892-60-5 | Enantiomer with different stereochemistry |

| 2-Methoxyphenyl isocyanate | 40023-74-3 | Used in amine protection/deprotection |

| Ethanolamine | 141-43-5 | Structurally similar but different functional groups |

Q & A

Q. What are the critical parameters to monitor during the purification of this compound via recrystallization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.